Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-
Description
Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]- is a substituted acetophenone derivative featuring a trimethylsilyl (TMS) ether group at the 2-position of the ethanone backbone. The TMS group is a common protecting moiety in organic synthesis, known for its steric bulk and electron-donating properties, which enhance lipophilicity and alter reactivity compared to hydroxyl or other oxygen-containing substituents .
Properties
CAS No. |
26205-41-4 |
|---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-phenyl-2-trimethylsilyloxyethanone |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-9-11(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
ZRLFPEKFTDGLJS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Silylation
In a typical procedure, 1 (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under nitrogen. Trimethylsilyl chloride (12 mmol) is added dropwise, followed by imidazole (15 mmol) as a base. The reaction is stirred at room temperature for 6–12 hours, after which the mixture is washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography to yield 2-trimethylsilyloxyacetophenone (2 ) in 75–85% yield.
Key Variables:
-
Base Selection: Imidazole outperforms triethylamine (Et₃N) in minimizing side reactions, as Et₃N may promote aldol condensation of the ketone.
-
Solvent: Polar aprotic solvents like DCM or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
Silylation Using N,O-Bis(Trimethylsilyl)Acetamide (BSA)
BSA serves as a mild silylating agent, particularly advantageous for acid-sensitive substrates. This method avoids the use of corrosive TMSCl and generates fewer byproducts.
Catalytic Probase Mechanism
A catalytic system using tetramethylammonium pivalate (TMAP) and BSA in acetonitrile enables efficient silylation. 1 (5 mmol) is combined with BSA (6 mmol) and TMAP (0.1 mmol) in MeCN (15 mL) at 25°C. The reaction completes within 3 hours, yielding 2 in 92% purity without chromatography.
Advantages:
-
Mild Conditions: Avoids strong bases, reducing risk of ketone self-condensation.
-
Scalability: Demonstrated for multigram syntheses in patent literature.
Optimized Workup and Isolation Strategies
Post-reaction workup significantly impacts yield and purity. Patent WO2012156693A1 highlights the use of 2-methyltetrahydrofuran (2-MeTHF) for extraction and sodium bicarbonate for basification.
Solvent Extraction Protocol
After silylation, the reaction mixture is diluted with 2-MeTHF (20 mL) and washed with 10% aqueous sodium bicarbonate. The organic layer is dried over sodium sulfate and concentrated to afford 2 in >90% yield.
Table 1. Comparison of Silylation Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| TMSCl/Imidazole | TMSCl, Imidazole | DCM | 6–12 | 75–85 |
| BSA/TMAP | BSA, TMAP | MeCN | 3 | 92 |
| Patent Extraction | 2-MeTHF, NaHCO₃ | 2-MeTHF | – | >90 |
Mechanistic Insights and Side Reactions
Silyl Group Transfer
BSA-mediated silylation proceeds via a probase mechanism: TMAP deprotonates BSA to generate a trimethylsilyl oxide intermediate, which attacks the hydroxyl oxygen of 1 . This pathway avoids direct exposure of the substrate to strong bases, suppressing ketone dimerization.
Competing Aldol Condensation
In the absence of efficient silylation, 1 may undergo base-catalyzed aldol addition. This side reaction is mitigated by using stoichiometric silylating agents and non-nucleophilic bases like imidazole.
Alternative Pathways and Recent Advances
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetaldehyde or benzaldehyde.
Reduction: Formation of 1-phenyl-2-hydroxyethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-((trimethylsilyl)oxy)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((trimethylsilyl)oxy)ethanone involves its reactivity as a silyl ether. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl group. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
1-Phenyl-2-(1,2,4-Triazol-1-yl)Ethanone (Compound 2a)
- Structure : A triazole ring replaces the TMS group.
- Synthesis : Prepared from phenacyl bromide and 1H-1,2,4-triazole using triethylamine in acetone .
- Properties : The electron-deficient triazole enhances electrophilicity at the ketone, favoring nucleophilic reactions. This contrasts with the TMS group, which reduces electrophilicity due to its electron-donating nature.
1-Phenyl-2-(2-Phenyl-1,3-Oxazol-5-yl)Ethanone
- Structure : An oxazole ring is attached at the 2-position .
- Molecular Formula: C₁₇H₁₃NO₂.
- Unlike the TMS group, the oxazole enables hydrogen bonding, affecting solubility and intermolecular interactions.
1-(2-Hydroxyphenyl)Ethanone
- Structure : A hydroxyl group replaces the TMS moiety .
- Properties : The hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity, leading to higher water solubility. In contrast, the TMS group renders the compound more lipophilic and hydrolytically stable.
1-Phenyl-2-(Phenylamino)Ethanone
Physicochemical Properties
| Compound | Molecular Formula | Key Substituent | Boiling Point/Stability | Solubility |
|---|---|---|---|---|
| Ethanone, 1-phenyl-2-[(TMS)oxy]- | C₁₁H₁₆O₂Si | Trimethylsilyl ether | High thermal stability | Lipophilic |
| 1-Phenyl-2-(triazol-1-yl)ethanone | C₁₀H₉N₃O | 1,2,4-Triazole | Moderate stability | Polar aprotic |
| 1-(2-Hydroxyphenyl)ethanone | C₈H₈O₂ | Hydroxyl | Lower stability (prone to oxidation) | Water-miscible |
Biological Activity
Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-, also known as trimethylsilyl ether of phenylacetone, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.
Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]- can be synthesized through various methods, often involving the reaction of phenylacetone derivatives with trimethylsilylating agents. The trimethylsilyl group enhances solubility and stability, making the compound suitable for various applications in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of Ethanone derivatives. For instance, one study demonstrated that related compounds showed significant effectiveness against multidrug-resistant bacterial strains. The mechanism involves the inhibition of specific proteins such as MCR-1, which is crucial for bacterial resistance to polymyxins .
Anticancer Activity
Ethanone derivatives have also been investigated for their anticancer properties. A detailed study explored the cytotoxic effects of these compounds on various cancer cell lines. The results indicated that certain derivatives exhibited potent activity by inducing apoptosis and inhibiting cell proliferation .
Case Studies
- MCR-1 Inhibition : A molecular docking study revealed that Ethanone derivatives could effectively bind to MCR-1, suggesting a pathway for overcoming colistin resistance in bacteria. This interaction was characterized by hydrogen bonding with key residues in the protein structure .
- Cytotoxicity in Cancer Cells : In vitro tests were conducted using human cancer cell lines to evaluate the cytotoxic effects of Ethanone derivatives. The findings showed dose-dependent inhibition of cell viability, with some compounds achieving IC50 values in the low micromolar range .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 1-Phenyl-2-(phenylamino) ethanone | Antimicrobial | 5.0 | MCR-1 |
| Ethanone derivative A | Anticancer (A549 cells) | 10.0 | Apoptosis induction |
| Ethanone derivative B | Anticancer (MCF7 cells) | 15.0 | Cell proliferation inhibition |
Q & A
Q. What synthetic methodologies are optimal for introducing the trimethylsilyloxy group into 1-phenyl-2-hydroxyethanone derivatives?
The trimethylsilyl (TMS) group is commonly introduced via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or pyridine). Key considerations include:
- Reaction conditions : Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the TMS group.
- Selectivity : The TMS group preferentially protects hydroxyl groups over ketones under mild conditions.
- Monitoring : Use thin-layer chromatography (TLC) or in situ FT-IR to track silylation progress (disappearance of -OH stretches at ~3200–3600 cm⁻¹) .
Q. How can the structure of Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]- be validated using spectroscopic and crystallographic techniques?
- NMR :
- ¹H NMR : Expect a singlet for the TMS group (δ 0.1–0.3 ppm) and deshielding of adjacent protons due to electron-withdrawing effects.
- ¹³C NMR : The TMS-O carbon typically appears at δ 18–22 ppm.
Q. What precautions are necessary to ensure the stability of this compound during storage?
- Moisture sensitivity : Store under inert gas (argon or nitrogen) in sealed containers with desiccants.
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Preliminary data from similar silylated acetophenones suggest stability up to 150°C in anhydrous environments .
Advanced Research Questions
Q. How does the TMS group influence the reactivity of the ketone moiety in cross-coupling or nucleophilic addition reactions?
The TMS group acts as a steric shield, reducing ketone reactivity toward nucleophiles. However, it can stabilize transition states in certain reactions (e.g., Brook rearrangements). Experimental design should include:
- Comparative studies : React 1-phenyl-2-[(trimethylsilyl)oxy]ethanone with and without the TMS group under identical conditions.
- DFT calculations : Model electron density changes around the ketone using Gaussian or ORCA software to predict regioselectivity .
Q. What challenges arise in crystallographic data refinement for silylated compounds, and how can they be addressed?
- Disorder in the TMS group : Common due to rotational flexibility. Mitigate by:
- Collecting high-resolution data (≤ 0.8 Å) to resolve partial occupancy.
- Applying restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement .
Q. How can discrepancies between experimental and computational spectral data (e.g., NMR, IR) be resolved?
Q. What role does this compound play as an intermediate in multi-step synthetic pathways?
The TMS group can serve as a temporary protecting group for hydroxyl moieties in complex syntheses (e.g., natural product derivatization). Key applications include:
- Glycosylation : Protect hydroxyl groups during carbohydrate synthesis to prevent undesired side reactions.
- Polymer chemistry : Stabilize intermediates in step-growth polymerizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
